molecular formula C27H34F2O7 B14804801 [(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

Cat. No.: B14804801
M. Wt: 508.5 g/mol
InChI Key: WYQPLTPSGFELIB-OIHSJXAGSA-N
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Description

Difluprednate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly administered as an ophthalmic emulsion under the brand name Durezol. This compound is particularly effective in treating post-operative ocular inflammation and pain, as well as endogenous anterior uveitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Difluprednate is synthesized through a multi-step process starting from 6α,9α-difluoroprednisolone. The synthetic pathway involves orthoesterification, hydrolysis, and selective esterification reactions. The orthoesterification reaction between 6α,9α-difluoroprednisolone and an orthoester is followed by hydrolysis and selective esterification to yield difluprednate .

Industrial Production Methods

In industrial settings, the synthesis of difluprednate is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The HPLC method involves using a phosphate buffer and acetonitrile as the mobile phase, with a reversed-phase C18 column for separation .

Chemical Reactions Analysis

Types of Reactions

Difluprednate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups present in difluprednate.

    Substitution: Substitution reactions can occur at various positions on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation and other substitution reactions often use reagents like halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives of difluprednate, which can have different pharmacological properties .

Scientific Research Applications

Difluprednate has a wide range of scientific research applications:

Mechanism of Action

Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting these mediators, difluprednate effectively reduces inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluprednate is unique due to its enhanced potency and tissue penetration, attributed to the fluorine atoms at positions 6 and 9, and the butyrate and acetate groups at positions 17 and 21, respectively. These modifications increase its glucocorticoid receptor affinity and lipophilicity, making it more effective in treating ocular inflammation .

Properties

Molecular Formula

C27H34F2O7

Molecular Weight

508.5 g/mol

IUPAC Name

[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate

InChI

InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17?,18?,20?,21?,24-,25-,26-,27-/m0/s1

InChI Key

WYQPLTPSGFELIB-OIHSJXAGSA-N

Isomeric SMILES

CCCC(=O)O[C@@]1(CCC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C

Origin of Product

United States

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